3-Chloro-6-hydrazinyl-4-methylpyridazine structure elucidation
3-Chloro-6-hydrazinyl-4-methylpyridazine structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 3-Chloro-6-hydrazinyl-4-methylpyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. 3-Chloro-6-hydrazinyl-4-methylpyridazine, a substituted pyridazine, represents a class of molecules with significant potential in medicinal chemistry due to the prevalence of the pyridazine scaffold in biologically active compounds.[1] This guide provides a comprehensive, in-depth technical walkthrough for the unambiguous structure determination of this target molecule. Moving beyond a simple recitation of methods, this document delves into the scientific rationale behind the selection of analytical techniques, the interpretation of complex spectral data, and the integration of orthogonal methods to build a self-validating structural hypothesis. We will proceed through a logical workflow, from initial purity assessment and elemental analysis to the fine details of 2D NMR correlation and mass spectrometric fragmentation, providing both the "how" and the "why" at each stage. This guide is designed to serve as a practical, field-proven resource for researchers engaged in the synthesis and characterization of novel chemical entities.
Introduction: The Pyridazine Core and the Rationale for Elucidation
Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms.[2] This arrangement imparts unique electronic properties, making them valuable pharmacophores in drug design. The introduction of a chloro group, a hydrazinyl moiety, and a methyl group to this core at specific positions creates a molecule with multiple functionalities and, consequently, a rich and informative spectroscopic signature. The precise determination of this structure is non-negotiable for several reasons:
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Structure-Activity Relationship (SAR) Studies: A definitive structure is the foundation of any SAR campaign. Understanding the exact placement of each substituent is critical to interpreting how molecular modifications impact biological activity.
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Intellectual Property: Unambiguous characterization is a prerequisite for patent protection and the establishment of novel chemical space.
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Regulatory Compliance: Health authorities (e.g., FDA, EMA) require absolute proof of structure for any new chemical entity intended for clinical investigation.
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Reproducibility: A well-characterized molecule ensures that scientific findings can be reliably reproduced by other researchers.
This guide will therefore employ a multi-technique approach, as summarized in the workflow below, to ensure the highest level of confidence in the final structural assignment.
Figure 1: A logical workflow for the structural elucidation of 3-chloro-6-hydrazinyl-4-methylpyridazine.
Foundational Analysis: Confirming Purity and Elemental Composition
Before delving into complex spectroscopic analysis, it is imperative to establish the purity and elemental composition of the synthesized compound. These foundational data points prevent the misinterpretation of spectra that could arise from impurities.
Synthesis Pathway
The target compound, 3-chloro-6-hydrazinyl-4-methylpyridazine, can be synthesized via the nucleophilic aromatic substitution of a dichlorinated precursor. A plausible and documented route for a similar compound involves reacting 3,6-dichloro-4-methylpyridazine with hydrazine hydrate.[3] The hydrazinyl group will preferentially displace one of the chlorine atoms.
Melting Point Determination
A sharp, well-defined melting point is a primary indicator of a pure crystalline solid.
Protocol:
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A small amount of the dried, purified solid is packed into a capillary tube.
-
The tube is placed in a calibrated melting point apparatus.
-
The temperature is ramped up slowly (1-2 °C/min) near the expected melting point.
-
The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.
Expected Result: A sharp melting point range (e.g., 1-2 °C) is expected for a pure compound. For comparison, the closely related 3-chloro-6-hydrazinopyridazine has a melting point of 137-141 °C.[4]
Elemental Analysis
Elemental analysis provides the empirical formula by quantifying the percentage of carbon, hydrogen, and nitrogen. A separate analysis is typically required for halogens.
Protocol:
-
A precisely weighed sample (typically 1-3 mg) is submitted to a certified analytical laboratory.
-
The sample is combusted at high temperatures.
-
The resulting gases (CO₂, H₂O, N₂) are quantitatively measured by detectors.
-
Chlorine content is determined by methods such as titration or ion chromatography after combustion.
Expected Quantitative Data for C₅H₇ClN₄:
| Element | Theoretical Mass % |
| Carbon (C) | 37.87% |
| Hydrogen (H) | 4.45% |
| Chlorine (Cl) | 22.35% |
| Nitrogen (N) | 35.33% |
Trustworthiness: The experimental values should be within ±0.4% of the theoretical values to confirm the molecular formula.
Mass Spectrometry: Determining the Molecular Mass and Formula
Mass spectrometry (MS) is a powerful technique that provides the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and, with high resolution, the molecular formula.
High-Resolution Mass Spectrometry (HRMS)
HRMS can measure m/z to several decimal places, which is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Protocol (Electron Ionization - EI):
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A dilute solution of the sample is introduced into the mass spectrometer.
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The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).
-
This process creates a radical cation, the molecular ion (M⁺•), and various fragment ions.
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The ions are accelerated and their m/z is measured by a high-resolution analyzer (e.g., TOF or Orbitrap).
Expected HRMS Data for C₅H₇ClN₄:
| Ion | Isotope | Calculated m/z |
| [M]⁺• | ³⁵Cl | 158.0359 |
| [M+2]⁺• | ³⁷Cl | 160.0330 |
Causality: The presence of a chlorine atom is definitively confirmed by the characteristic isotopic pattern. Chlorine has two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.[5] This isotopic signature is a key diagnostic feature.
Fragmentation Pattern Analysis
The fragmentation of the molecular ion provides a "fingerprint" that can be used to deduce structural features.[6][7]
Figure 2: Plausible fragmentation pathways for 3-chloro-6-hydrazinyl-4-methylpyridazine under EI-MS.
Interpretation of Key Fragments:
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Loss of •N₂H₃ (m/z 127/129): Cleavage of the C-N bond of the hydrazinyl group is a likely fragmentation pathway. The resulting ion would retain the chlorine atom, thus showing the 3:1 isotope pattern.
-
Loss of •Cl (m/z 123): Loss of the chlorine radical would result in a fragment ion without the characteristic isotope pattern.
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Loss of •CH₃ (m/z 143/145): Loss of the methyl radical from the pyridazine ring is another possible fragmentation. The resulting fragment would still contain the chlorine atom.
Vibrational Spectroscopy: Identifying Functional Groups with FTIR
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8]
Protocol (Attenuated Total Reflectance - ATR):
-
A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond).
-
Pressure is applied to ensure good contact.
-
The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Expected FTIR Data and Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3400-3200 | N-H stretch | Hydrazine (-NH-NH₂) | Typically appears as one or two sharp peaks. |
| 3100-3000 | C-H stretch | Aromatic C-H | Characteristic of the pyridazine ring proton. |
| 2980-2850 | C-H stretch | Methyl (-CH₃) | Aliphatic C-H stretching vibrations. |
| 1620-1550 | C=N and C=C stretch | Pyridazine ring | Aromatic ring stretching vibrations. |
| 1500-1400 | N-H bend | Hydrazine (-NH₂) | Scissoring vibration of the amino group. |
| 800-600 | C-Cl stretch | Chloro group | Strong absorption in the fingerprint region. |
Expertise & Experience: The N-H stretching region is particularly informative. A free hydrazine group (-NH₂) will often show two bands corresponding to symmetric and asymmetric stretching. The presence of these bands provides strong evidence for the hydrazinyl substituent.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and correlations between nuclei, we can piece together the complete connectivity and spatial arrangement of the atoms.[9]
¹H NMR Spectroscopy: Proton Environment and Connectivity
¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Protocol:
-
Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆, as the NH protons are more likely to be observable).
-
Transfer the solution to an NMR tube.
-
Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Predicted ¹H NMR Spectrum (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.5-9.0 | Singlet | 1H | NH | The hydrazinyl NH proton is expected to be downfield and may be broad. |
| ~7.5 | Singlet | 1H | H-5 | The lone aromatic proton on the pyridazine ring. Its chemical shift is influenced by the adjacent chloro and methyl groups.[10] |
| ~4.5 | Broad Singlet | 2H | NH₂ | The terminal amino protons of the hydrazinyl group. Often broad and may exchange with water. |
| ~2.3 | Singlet | 3H | -CH₃ | The methyl group protons. Expected to be a singlet as there are no adjacent protons. |
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR provides information about the different carbon environments in the molecule.
Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
Predicted ¹³C NMR Spectrum (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 | C-6 | Carbon attached to the hydrazinyl group, significantly deshielded by the nitrogen atoms. |
| ~150 | C-3 | Carbon attached to the chlorine atom, deshielded by the electronegative halogen. |
| ~135 | C-4 | Carbon attached to the methyl group. |
| ~125 | C-5 | The protonated carbon of the pyridazine ring. |
| ~20 | -CH₃ | The methyl carbon, appearing in the typical aliphatic region. |
2D NMR for Unambiguous Assignments: HSQC and HMBC
While 1D NMR provides a wealth of information, 2D NMR experiments are essential for confirming connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It would show a cross-peak between the proton at ~7.5 ppm and the carbon at ~125 ppm, confirming the C-5/H-5 assignment.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is the key experiment to place the substituents correctly.
Key Expected HMBC Correlations:
Figure 3: Expected key HMBC correlations to confirm the structure.
Interpretation:
-
The proton at C-5 should show correlations to C-3, C-4, and C-6.
-
The methyl protons should show correlations to C-3, C-4, and C-5. These correlations would unambiguously confirm the relative positions of the chloro, methyl, and hydrazinyl groups on the pyridazine ring.
Optional but Definitive: Single-Crystal X-ray Crystallography
For absolute proof of structure, especially the determination of tautomeric forms or intermolecular interactions in the solid state, single-crystal X-ray crystallography is the gold standard.[11]
Protocol:
-
Grow a suitable single crystal of the compound (e.g., by slow evaporation from a solvent like ethanol or acetonitrile).
-
Mount the crystal on a diffractometer.
-
Collect diffraction data by irradiating the crystal with monochromatic X-rays.
-
Solve and refine the crystal structure using specialized software.
Expected Outcome: The analysis will yield a 3D model of the molecule, providing precise bond lengths, bond angles, and torsional angles. Based on a closely related structure, the 3-chloro-6-hydrazinylpyridazine unit is expected to be nearly planar.[12]
Safety and Handling
Working with chlorinated and hydrazinyl-containing heterocyclic compounds requires strict adherence to safety protocols.
-
Hydrazine Derivatives: Hydrazine and its derivatives are toxic and potential carcinogens.[13][14] All manipulations should be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[15][16]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[17]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
The structural elucidation of 3-chloro-6-hydrazinyl-4-methylpyridazine is a systematic process that relies on the synergistic application of multiple analytical techniques. By following the logical workflow outlined in this guide—from foundational purity and elemental composition analysis to detailed 1D and 2D NMR spectroscopy and mass spectrometry—a researcher can build an irrefutable, self-validating case for the molecule's structure. Each technique provides a unique piece of the puzzle, and their combined interpretation, grounded in a solid understanding of chemical principles, leads to the final, unambiguous structural assignment. This rigorous approach not only ensures scientific accuracy but also fulfills the stringent requirements for publication, patenting, and regulatory submission in the field of drug development.
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